Anthracene-1,8-dicarbonitrile
CAS No.:
Cat. No.: VC16020397
Molecular Formula: C16H8N2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H8N2 |
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Molecular Weight | 228.25 g/mol |
IUPAC Name | anthracene-1,8-dicarbonitrile |
Standard InChI | InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H |
Standard InChI Key | HSDZSLMBBGAGSP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Anthracene-1,8-dicarbonitrile (C₁₆H₈N₂) features a planar anthracene backbone with cyano substituents at positions 1 and 8. The electron-withdrawing nature of the nitrile groups significantly alters the electronic structure of the molecule, enhancing its electron-deficient character. This property is critical for applications in charge-transfer complexes and organic semiconductors.
Key Structural Features:
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Molecular Formula: C₁₆H₈N₂
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Molecular Weight: 228.25 g/mol (calculated).
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Symmetry: The 1,8-substitution pattern creates a pseudo-symmetrical structure, though steric hindrance between the nitrile groups may induce slight distortions .
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Bond Lengths: The C≡N bonds (1.16 Å) are shorter than C-C bonds in the aromatic system (1.40 Å), contributing to rigidity.
Synthetic Routes and Methodologies
The synthesis of anthracene-1,8-dicarbonitrile can be inferred from methods used for analogous compounds. Two primary approaches are highlighted below:
Cyanation of 1,8-Dihaloanthracenes
Building on the Suzuki–Miyaura coupling described for 1,8-dibromoanthracene derivatives , cyanation may be achieved via palladium-catalyzed cross-coupling reactions. For example:
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Reagent: Copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst.
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Conditions: Heating at 120–150°C in dimethylformamide (DMF) or toluene .
Example Reaction:
This method parallels the synthesis of 1,8-dichloroanthracene esters, where halogen displacement is key .
Oxidation of 1,8-Diaminoanthracene
An alternative route involves the oxidation of 1,8-diaminoanthracene using a strong oxidizing agent:
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Starting Material: 1,8-Diaminoanthracene (hypothetical precursor).
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Reagent: Lead tetraacetate (Pb(OAc)₄) or sodium hypochlorite (NaClO).
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Conditions: Room temperature in acetic acid or dichloromethane.
Mechanism:
This pathway mirrors the oxidation of anthracene-1,8-dimethanol to anthracene-1,8-dicarboxylic acid.
Physicochemical Properties
Anthracene-1,8-dicarbonitrile’s properties are derived from its conjugated π-system and electron-deficient nitrile groups:
Spectroscopic Data
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UV-Vis Absorption: Expected λₘₐₓ ≈ 400–450 nm due to π→π* transitions, similar to anthracene-1,8-dicarbaldehyde (λₘₐₓ = 470 nm) .
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Fluorescence: Likely quenched due to intramolecular charge transfer, as observed in H-bonded anthracene macrocycles .
Thermal Stability
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Melting Point: Estimated >250°C, akin to anthracene-1,8-dicarboxylic acid (decomposes without melting).
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Thermogravimetric Analysis (TGA): Minimal mass loss below 300°C, indicating high thermal stability.
Solubility
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Polar Solvents: Moderately soluble in DMF and dimethyl sulfoxide (DMSO).
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Nonpolar Solvents: Poor solubility in hexane or toluene.
Applications in Materials Science
Organic Electronics
The electron-deficient nature of anthracene-1,8-dicarbonitrile makes it suitable for:
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Organic Field-Effect Transistors (OFETs): As an n-type semiconductor due to its ability to stabilize negative charges.
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer to enhance device efficiency.
Coordination Chemistry
The nitrile groups can act as ligands for metal centers, forming coordination polymers with applications in catalysis and gas storage:
Such complexes exhibit photoluminescence and catalytic activity .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Challenges
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Low Yields: Cyanation reactions often suffer from incomplete substitution, necessitating optimized catalysts .
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Purification Difficulty: Column chromatography is required to isolate the pure product, increasing costs .
Research Opportunities
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Photodynamic Therapy (PDT): Exploration as a photosensitizer, leveraging its ROS-generating potential under light.
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Supramolecular Chemistry: Design of self-assembled structures via π-π interactions and hydrogen bonding.
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